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Compound of Interest

Compound Name: Influenza A NP (366-374)

Cat. No.: B12375292

Get Quote

For researchers, scientists, and drug development professionals, selecting the appropriate

negative control is paramount for the validation of immunological assays. This guide provides a

comprehensive comparison of the influenza A virus nucleoprotein (NP) epitope (366-374) and

its corresponding scrambled peptide control, supported by experimental principles and detailed

methodologies.

The NP (366-374) peptide (sequence: ASNENMETM) is a well-characterized, immunodominant

H-2Db-restricted epitope of the influenza A virus nucleoprotein, frequently used in studies of T-

cell immunity. A scrambled peptide control, which consists of the same amino acids as the

epitope but in a randomized sequence, serves as an essential tool to demonstrate the

specificity of the observed immune response. The rationale is that the specific sequence of the

epitope is critical for its recognition by T-cell receptors (TCRs), and a scrambled version should

not elicit a response.

Performance Comparison: NP (366-374) vs.
Scrambled Control
The primary function of a scrambled peptide control is to be immunologically inert in assays

where the native peptide is active. While specific quantitative data from head-to-head
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comparisons in peer-reviewed literature is not readily available in public searches, the

established principle in immunology is that a properly designed scrambled peptide will not

stimulate a specific T-cell response. The expected outcome in various T-cell assays is a

response level comparable to that of a negative control (e.g., cells alone or cells with a vehicle

like DMSO).

For illustrative purposes, the following table summarizes the expected comparative

performance based on established immunological principles.
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Assay Type
Performance
Metric

NP (366-374)
Peptide

Scrambled
Peptide
Control

Rationale

ELISPOT

Number of IFN-γ

spots per 10^6

cells

High Low / Negligible

Specific T-cells

recognize and

are activated by

the NP (366-374)

epitope, leading

to cytokine

secretion. The

scrambled

sequence is not

recognized.

Intracellular

Cytokine

Staining (ICS)

Percentage of

IFN-γ+ CD8+ T-

cells

Significantly

increased

No significant

increase

TCRs on CD8+

T-cells

specifically bind

to the NP (366-

374)-MHC

complex,

triggering

intracellular

cytokine

production. The

scrambled

peptide-MHC

complex is not

recognized.

Cytotoxicity

Assay

Percentage of

specific lysis of

target cells

High Low / Negligible NP (366-374)-

specific cytotoxic

T-lymphocytes

(CTLs) recognize

and kill target

cells pulsed with

the epitope.

Target cells

pulsed with the
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scrambled

peptide are not

recognized and

therefore not

lysed.

Note: The values in this table are illustrative of expected outcomes and not derived from a

specific head-to-head study found in the search results.

Commercially available scrambled versions of the NP (366-374) peptide are offered by

suppliers such as JPT Peptide Technologies. These scrambled sequences are typically cross-

checked against protein databases to ensure they do not correspond to any known natural

protein sequence, which could potentially elicit an off-target immune response.

Experimental Protocols
Detailed methodologies for key experiments used to assess the immunogenicity of the NP

(366-374) peptide are provided below. A scrambled peptide control should be run in parallel in

all experiments.

IFN-γ ELISPOT Assay
This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon

stimulation.

Materials:

PVDF-membrane 96-well ELISPOT plates

Anti-human/mouse IFN-γ capture and detection antibodies

Streptavidin-alkaline phosphatase (or similar enzyme conjugate)

BCIP/NBT substrate

Peripheral blood mononuclear cells (PBMCs) or splenocytes

NP (366-374) peptide and scrambled control peptide (e.g., 10 µg/mL)
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Positive control (e.g., PHA or anti-CD3 antibody)

Negative control (culture medium with DMSO)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

Plate Coating: Coat the ELISPOT plate with the capture antibody overnight at 4°C.

Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2

hours at room temperature.

Cell Plating: Add PBMCs or splenocytes to the wells (e.g., 2-3 x 10^5 cells/well).

Stimulation: Add the NP (366-374) peptide, scrambled control peptide, positive control, or

negative control to the respective wells.

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours

at room temperature.

Enzyme Conjugation: Wash the plate and add the streptavidin-enzyme conjugate. Incubate

for 1 hour at room temperature.

Development: Wash the plate and add the substrate. Monitor for the appearance of spots.

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using

an ELISPOT reader.

Intracellular Cytokine Staining (ICS)
This flow cytometry-based assay detects the production of intracellular cytokines in response to

peptide stimulation.

Materials:

PBMCs or splenocytes
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NP (366-374) peptide and scrambled control peptide (e.g., 1-10 µg/mL)

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and

intracellular cytokines (e.g., IFN-γ, TNF-α)

Fixation and permeabilization buffers

FACS buffer (e.g., PBS with 2% FBS)

Procedure:

Cell Stimulation: Incubate cells with the NP (366-374) peptide, scrambled control, or other

controls for 1-2 hours at 37°C.

Protein Transport Inhibition: Add a protein transport inhibitor and incubate for an additional 4-

6 hours.

Surface Staining: Wash the cells and stain with antibodies against surface markers for 30

minutes on ice.

Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Then,

permeabilize the cells using a permeabilization buffer.

Intracellular Staining: Stain the cells with antibodies against intracellular cytokines for 30

minutes at room temperature.

Acquisition: Wash the cells and acquire the data on a flow cytometer.

Analysis: Analyze the data using flow cytometry software to determine the percentage of

cytokine-producing cells within the CD8+ T-cell population.

In Vivo Cytotoxicity Assay
This assay measures the ability of peptide-specific CTLs to kill target cells in vivo.

Materials:
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Syngeneic splenocytes for target cells

NP (366-374) peptide and scrambled control peptide

Fluorescent dyes (e.g., CFSE or other cell proliferation dyes) at high and low concentrations

Experimental mice (previously immunized or infected)

Procedure:

Target Cell Preparation: Divide syngeneic splenocytes into two populations.

Peptide Pulsing: Pulse one population with the NP (366-374) peptide and the other with the

scrambled control peptide.

Fluorescent Labeling: Label the NP (366-374)-pulsed cells with a high concentration of a

fluorescent dye (e.g., CFSE^high) and the scrambled peptide-pulsed cells with a low

concentration (CFSE^low).

Adoptive Transfer: Mix the two labeled populations at a 1:1 ratio and inject them

intravenously into the experimental mice.

In Vivo Killing: Allow 4-18 hours for in vivo killing to occur.

Spleen Harvesting and Analysis: Harvest the spleens from the recipient mice and prepare a

single-cell suspension.

Flow Cytometry: Analyze the cell suspension by flow cytometry to determine the ratio of

CFSE^high to CFSE^low cells.

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula:

[1 - (ratio in experimental mice / ratio in control mice)] x 100.

Visualizations
T-Cell Activation Signaling Pathway
The following diagram illustrates the initial steps of T-cell activation upon recognition of the

specific peptide-MHC complex.
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T-Cell Receptor (TCR) recognition of the NP (366-374) peptide presented by an MHC class I
molecule.

Experimental Workflow for T-Cell Assays
This diagram outlines the general workflow for conducting T-cell assays using the NP (366-374)

peptide and its scrambled control.
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General experimental workflow for comparing T-cell responses to NP (366-374) and a
scrambled control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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